molecular formula C11H11NO2 B1506790 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole CAS No. 1383132-94-2

5-(Hydroxymethyl)-4-(o-tolyl)isoxazole

Cat. No. B1506790
CAS RN: 1383132-94-2
M. Wt: 189.21 g/mol
InChI Key: LFDKEVYINYWBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-4-(o-tolyl)isoxazole, also known as Pitolisant, is a novel drug that belongs to the class of histamine H3 receptor antagonists. It has been extensively studied for its potential use in treating various neurological disorders such as narcolepsy, excessive daytime sleepiness, and cataplexy.

Mechanism of Action

5-(Hydroxymethyl)-4-(o-tolyl)isoxazole acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The H3 receptor regulates the release of various neurotransmitters such as dopamine, histamine, and norepinephrine. By blocking the H3 receptor, 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole increases the release of these neurotransmitters, leading to increased wakefulness and arousal. Additionally, 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole also acts as a weak antagonist of the serotonin 5-HT2B receptor, which may contribute to its wake-promoting effects.
Biochemical and Physiological Effects:
5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has been shown to increase wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy and other sleep disorders. It also improves cognitive function and memory in animal models and humans. 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has been shown to increase the release of various neurotransmitters such as dopamine, histamine, and norepinephrine, leading to increased wakefulness and arousal.

Advantages and Limitations for Lab Experiments

5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has several advantages for lab experiments. It is a highly selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the role of the H3 receptor in regulating neurotransmitter release. 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has also been shown to be safe and well-tolerated in humans, which makes it a promising candidate for clinical trials. However, 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has some off-target effects, such as weak antagonism of the serotonin 5-HT2B receptor, which may complicate its interpretation in some experiments.

Future Directions

There are several future directions for research on 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole. One area of interest is the potential use of 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole in treating other neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder. Another area of interest is the development of more potent and selective H3 receptor antagonists that could be used as therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole and its effects on neurotransmitter release and neuronal activity.

Scientific Research Applications

5-(Hydroxymethyl)-4-(o-tolyl)isoxazole has been extensively studied for its potential use in treating various neurological disorders. It acts as a selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating the release of various neurotransmitters such as dopamine, histamine, and norepinephrine. By blocking the H3 receptor, 5-(Hydroxymethyl)-4-(o-tolyl)isoxazole increases the release of these neurotransmitters, leading to increased wakefulness and arousal.

properties

IUPAC Name

[4-(2-methylphenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-2-3-5-9(8)10-6-12-14-11(10)7-13/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDKEVYINYWBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(ON=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719928
Record name [4-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-4-(o-tolyl)isoxazole

CAS RN

1383132-94-2
Record name [4-(2-Methylphenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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